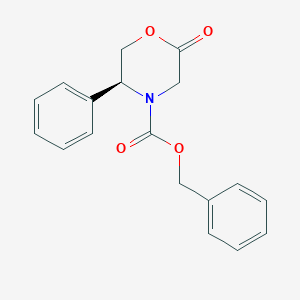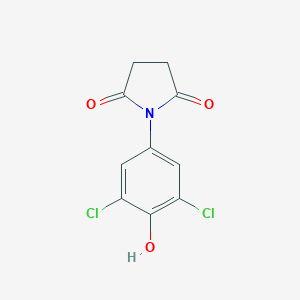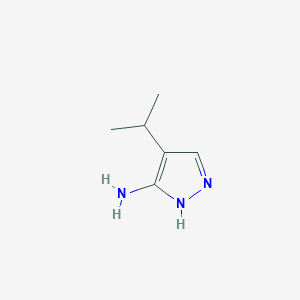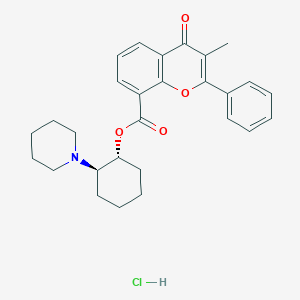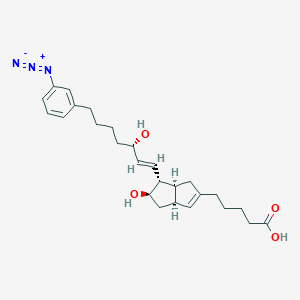
Apnic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apnic is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been designed to modulate specific biochemical pathways in the body.
Wirkmechanismus
The mechanism of action of Apnic is complex and not fully understood. It is believed to work by modulating specific biochemical pathways in the body, including the NF-κB pathway and the Nrf2-ARE pathway. By doing so, it is able to reduce inflammation, oxidative stress, and cell proliferation, which are all key factors in the development of many diseases.
Biochemische Und Physiologische Effekte
Apnic has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Finally, it has been found to inhibit cell proliferation, which is important in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Apnic in lab experiments is that it is a synthetic molecule, which allows for precise control of the experimental conditions. Additionally, it has been shown to be effective in a variety of cell types, making it a versatile tool for researchers. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research on Apnic. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in exploring its potential as a therapeutic agent for inflammatory bowel disease and other gastrointestinal disorders. Finally, there is interest in developing new synthetic analogs of Apnic that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Apnic is a synthetic molecule that has shown great promise in scientific research. It has a variety of potential therapeutic applications and has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, there are many future directions for research on Apnic, which may lead to new treatments for a variety of diseases.
Synthesemethoden
Apnic is a synthetic molecule that can be produced using a variety of methods. One common method involves the use of a palladium-catalyzed coupling reaction between two aromatic compounds. This method allows for the precise control of the reaction conditions, resulting in a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Apnic has been studied extensively in the context of its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to be effective in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
140900-65-8 |
|---|---|
Produktname |
Apnic |
Molekularformel |
C26H35N3O4 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
5-[(3aS,5R,6R,6aS)-6-[(E,3S)-7-(3-azidophenyl)-3-hydroxyhept-1-enyl]-5-hydroxy-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35N3O4/c27-29-28-21-9-5-8-18(15-21)6-1-3-10-22(30)12-13-23-24-16-19(7-2-4-11-26(32)33)14-20(24)17-25(23)31/h5,8-9,12-15,20,22-25,30-31H,1-4,6-7,10-11,16-17H2,(H,32,33)/b13-12+/t20-,22-,23+,24-,25+/m0/s1 |
InChI-Schlüssel |
XKQBJDHJRVDQBU-DHLVSJIASA-N |
Isomerische SMILES |
C1[C@@H]2C=C(C[C@@H]2[C@H]([C@@H]1O)/C=C/[C@H](CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
SMILES |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Kanonische SMILES |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Synonyme |
(3H)APNIC 19-(3-azidophenyl)-20-norisocarbacyclin APNIC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



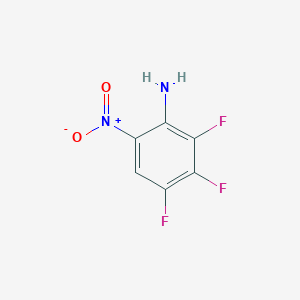
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)
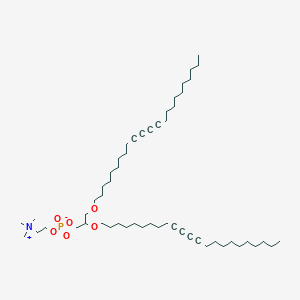
![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)
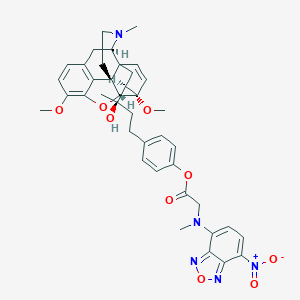
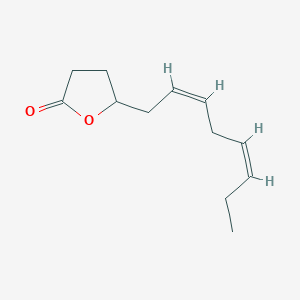
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)
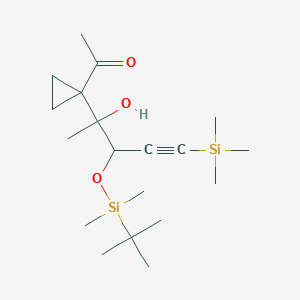
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
